molecular formula C14H7F3N3NaO2 B2836452 Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1147198-16-0

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2836452
CAS No.: 1147198-16-0
M. Wt: 329.214
InChI Key: SZCAXUMCYZTDGV-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (hereafter referred to as the "sodium carboxylate") is a pyrazolo[1,5-a]pyrimidine derivative characterized by a phenyl group at position 5, a trifluoromethyl (CF₃) group at position 7, and a sodium carboxylate moiety at position 2. Its sodium salt form enhances aqueous solubility, making it advantageous for biological assays and formulation development.

Properties

IUPAC Name

sodium;5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCAXUMCYZTDGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or pyrimidine rings .

Mechanism of Action

The mechanism of action of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, thereby modulating various biological pathways . For example, it blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Ph, 7-CF₃, 3-COO⁻Na⁺ C₁₄H₉F₃N₃O₂Na 347.23 High aqueous solubility; discontinued commercially
Ethyl 5-(4-methoxyphenyl)-3-phenyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate (11a) 5-(4-MeOPh), 3-Ph, 7-CF₃, 3-COOEt C₂₃H₁₉F₃N₃O₃ 454.41 88% synthesis yield; orange solid; PE/EtOAc eluent
Ethyl 5-cyclopropyl-7-CF₃-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃ (tetrahydro scaffold), 3-COOEt C₁₃H₁₆F₃N₃O₂ 327.28 CAS 827591-57-1; cyclopropane enhances lipophilicity
Ethyl 5-(3-methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-MeOPh), 7-CF₃, 3-COOEt C₁₇H₁₄F₃N₃O₃ 365.31 XLogP3 = 3.1; high rotatable bond count (5)
Methyl 5-hydroxy-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-OH, 7-CF₃, 3-COOMe C₁₀H₇F₃N₃O₃ 274.18 m.p. 149–150°C; crystallized from ethyl acetate

Key Research Findings and Trends

Positional Sensitivity : Moving the carboxylate from position 3 to 2 in pyrazolo[1,5-a]pyrimidines reduces bioactivity, underscoring the critical role of the 3-carboxylate group in target engagement .

Fluorine Impact : The CF₃ group at position 7 enhances metabolic stability and lipophilicity, but its combination with hydrophilic groups (e.g., sodium carboxylate) balances solubility and membrane permeability .

Commercial Viability : Ethyl esters (e.g., 514799-10-1) are more widely available than the sodium carboxylate, reflecting synthetic and storage challenges associated with the latter .

Biological Activity

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive exploration of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C14H7F3N3NaO2
  • Molecular Weight : 329.21 g/mol
  • CAS Number : 1147198-16-0

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. A notable method involves the use of C-O bond activation strategies to achieve high yields of the desired product. For instance, a study reported an overall yield of 91% using a sequential two-step synthesis involving Suzuki–Miyaura coupling and amination reactions .

Anticancer Properties

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer activity. In vitro studies revealed that compounds within this class exhibit potent inhibition of tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. For example, one derivative demonstrated an IC50 value in the low micromolar range (0.08–12.07 μM), indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to anticancer properties, these compounds have also been studied for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. This suggests a mechanism that may be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Tubulin Polymerization Inhibition :
    • Objective : To evaluate the effect of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives on tubulin polymerization.
    • Findings : The compound was found to effectively inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines.
    • IC50 Values : The most active compound exhibited an IC50 value of approximately 0.283 mM against TNF-alpha release in whole blood assays.
  • Inflammatory Response Modulation :
    • Objective : To assess the impact of pyrazolo[1,5-a]pyrimidine derivatives on inflammatory markers.
    • Findings : The compounds reduced microglial activation and astrocyte proliferation in LPS-injected mice models, showcasing their potential in neuroinflammatory conditions.

Summary of Biological Activities

Activity TypeMechanismIC50 Range (μM)
AnticancerInhibition of tubulin polymerization0.08 – 12.07
Anti-inflammatoryInhibition of TNF-alpha release< 0.283
Cell Cycle ArrestG2/M phase arrestN/A

Q & A

Q. What are the standard synthetic routes for Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves cyclocondensation reactions between 5-amino-1H-pyrazole-4-carboxylate derivatives and trifluoromethyl-substituted ketones (e.g., phenyl trifluoromethyl ketone). Acidic conditions (e.g., acetic acid) are employed to promote cyclization and form the pyrazolo[1,5-a]pyrimidine core. Post-synthetic hydrolysis of the ethyl ester group followed by sodium salt formation yields the target compound. Reaction yields are optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the aromatic and substituent environments, while Mass Spectrometry (MS) validates the molecular weight. Infrared (IR) spectroscopy identifies functional groups like carboxylate and trifluoromethyl. High-Performance Liquid Chromatography (HPLC) is used to assess purity, with retention time comparisons against standards .

Q. What preliminary biological activities are reported for this compound?

Pyrazolo[1,5-a]pyrimidine derivatives, including this sodium carboxylate, exhibit selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms. Initial enzyme inhibition assays (IC50 measurements) and cell viability studies (MTT assays on cancer cell lines) are standard methods to evaluate potency .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and minimize byproducts?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 80–100°C prevents premature cyclization.
  • Catalysis : Lewis acids (e.g., ZnCl2) accelerate cyclocondensation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Continuous flow reactors improve scalability .

Q. How do structural modifications at the 5-phenyl and 7-trifluoromethyl positions affect biological activity?

A comparative table of derivatives highlights substituent effects:

Substituent (Position 5)Substituent (Position 7)Biological Activity (IC50, PI3Kα)
PhenylTrifluoromethyl12 nM
CyclopropylTrifluoromethyl28 nM
4-MethoxyphenylTrifluoromethyl45 nM

Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity, while bulky substituents (cyclopropyl) reduce potency due to steric hindrance .

Q. How can researchers resolve discrepancies in enzyme inhibition data across studies?

  • Validate assay conditions : Ensure consistent ATP concentrations and incubation times.
  • Control for off-target effects : Use isoform-specific inhibitors (e.g., BYL719 for PI3Kα) in parallel.
  • Structural analysis : X-ray crystallography or molecular docking identifies binding mode variations caused by crystallographic solvent molecules .

Q. What strategies mitigate isomer formation during synthesis?

Isomerization often occurs during cyclization. Solutions include:

  • Temperature modulation : Lower temperatures (≤60°C) favor kinetic over thermodynamic products.
  • Chiral resolution : Use chiral stationary phases in HPLC for enantiomer separation.
  • Crystallization : Selective solvent systems (e.g., ethyl acetate/hexane) isolate the desired isomer .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

  • Molecular dynamics simulations : Predict binding stability with PI3K isoforms.
  • ADMET profiling : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

Methodological Notes

  • Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., Western blotting for downstream AKT phosphorylation).
  • Structural ambiguity : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Scale-up challenges : Pilot studies using microreactors reduce material waste during process optimization .

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